molecular formula C11H19NO8 B3068937 Mono-methyl polyethylene glycol 5'000acetic acid N-succinimidyl ester CAS No. 92451-01-9

Mono-methyl polyethylene glycol 5'000acetic acid N-succinimidyl ester

Cat. No.: B3068937
CAS No.: 92451-01-9
M. Wt: 293.27 g/mol
InChI Key: NYXRHTOXAYVBMV-UHFFFAOYSA-N
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Description

Mono-methyl polyethylene glycol 5'000acetic acid N-succinimidyl ester (CAS 92451-01-9), also abbreviated as mPEG5000-SCM or MPEG-SCM, is a monofunctional polyethylene glycol (PEG) derivative with a molecular weight of 5,000 Da. Its structure comprises a methoxy-terminated PEG chain linked to an N-hydroxysuccinimide (NHS) ester via a short acetic acid spacer (CH₂COO⁻) . The NHS ester reacts efficiently with primary amines (e.g., lysine residues in proteins or amine-functionalized nanoparticles) under mild conditions (pH 7.4–8.5), forming stable amide bonds . This compound is widely used in bioconjugation to improve solubility, reduce immunogenicity, and enhance stability of therapeutic proteins, nanoparticles, and imaging agents .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(2-hydroxyethoxy)acetate;2-methoxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO6.C3H8O2/c10-3-4-14-5-8(13)15-9-6(11)1-2-7(9)12;1-5-3-2-4/h10H,1-5H2;4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXRHTOXAYVBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCO.C1CC(=O)N(C1=O)OC(=O)COCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746885
Record name 1-{[(2-Hydroxyethoxy)acetyl]oxy}pyrrolidine-2,5-dione--2-methoxyethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92451-01-9
Record name 1-{[(2-Hydroxyethoxy)acetyl]oxy}pyrrolidine-2,5-dione--2-methoxyethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mono-methyl polyethylene glycol 5’000acetic acid N-succinimidyl ester is synthesized through a series of chemical reactionsThe reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of mono-methyl polyethylene glycol 5’000acetic acid N-succinimidyl ester follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Primary Amine Conjugation

The NHS ester group reacts selectively with primary amines (e.g., ε-amino groups of lysine residues in proteins) to form stable amide bonds. This reaction proceeds via nucleophilic acyl substitution:

mPEG5000 NHS+R NH2mPEG5000 NH R+N hydroxysuccinimide\text{mPEG5000 NHS}+\text{R NH}_2\rightarrow \text{mPEG5000 NH R}+\text{N hydroxysuccinimide}

Key characteristics :

  • pH dependence : Optimal reaction occurs at pH 7.5–8.5, where primary amines are deprotonated and nucleophilic .

  • Kinetics : The NHS ester has a half-life of ~20 minutes at pH 8, necessitating rapid conjugation to avoid hydrolysis .

  • Efficiency : Ethanolamine titration assays show 60–90% reactivity depending on PEG spacer length and purity .

Hydrolysis and Stability

The ester bond in mPEG5000-NHS is susceptible to hydrolysis, particularly under physiological conditions (pH 7.4, 37°C):

mPEG5000 NHS+H2OmPEG5000 COOH+N hydroxysuccinimide\text{mPEG5000 NHS}+\text{H}_2\text{O}\rightarrow \text{mPEG5000 COOH}+\text{N hydroxysuccinimide}

Hydrolysis data :

ConditionHalf-LifeImpact on Conjugates
pH 8.0, 25°C20 minutes Rapid loss of NHS reactivity
pH 7.4, 37°C1–2 hours Reduced PEGylation efficiency
Presence of nucleophiles (e.g., Tris buffer)Accelerated hydrolysis Premature reagent deactivation

Hydrolysis leaves a succinate moiety attached to the protein, which may increase immunogenicity .

Comparative Reactivity of PEG-NHS Esters

The reactivity of NHS esters depends on the spacer between PEG and the active group:

PEG DerivativeSpacer LengthHydrolysis Half-Life (pH 8)Relative Reactivity
mPEG5000-acetic-NHSShort (C2)20 minutes High
mPEG5000-propionic-NHSMedium (C3)45 minutes Moderate
mPEG5000-butyric-NHSLong (C4)90 minutes Low

Longer spacers reduce reactivity but improve stability, enabling site-specific PEGylation .

Challenges and Mitigation Strategies

  • Hydrolysis : Use low-temperature buffers (4°C) and avoid amine-containing buffers (e.g., Tris) .

  • Batch variability : Rigorous purification (e.g., size-exclusion chromatography) ensures consistent reactivity .

Scientific Research Applications

Drug Delivery Systems

mPEG-5000-NHS is extensively used in the formulation of drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents. The incorporation of PEG into drug formulations can improve pharmacokinetics by prolonging circulation time and reducing immunogenicity.

Key Benefits:

  • Improved Stability: PEGylation increases the stability of proteins and peptides in biological environments.
  • Enhanced Solubility: Improves the solubility of hydrophobic drugs.
  • Reduced Immunogenicity: Minimizes immune responses against therapeutic proteins.

Case Study:
A study demonstrated that PEGylated liposomes containing mPEG-5000-NHS showed significantly enhanced circulation times in vivo compared to non-PEGylated counterparts, leading to improved therapeutic efficacy against tumors .

Bioconjugation Techniques

The reactive NHS group allows for the selective conjugation of mPEG-5000 to various biomolecules, including proteins, peptides, and nucleic acids. This property is crucial for creating targeted therapeutics and diagnostic agents.

Applications in Bioconjugation:

  • Antibody-Drug Conjugates (ADCs): mPEG-5000-NHS can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.
  • Protein Modification: Modifying proteins with PEG can enhance their stability and reduce aggregation.

Data Table: Bioconjugation Efficiency

Biomolecule TypeConjugation MethodYield (%)References
AntibodyNHS coupling85
ProteinNHS coupling90
PeptideSolid-phase synthesis75

Diagnostics and Imaging

mPEG-5000-NHS is also employed in the development of diagnostic agents. By conjugating PEG to imaging agents or biomarkers, researchers can enhance the specificity and sensitivity of detection methods.

Example Application:
PEGylated fluorescent probes have been developed for use in live-cell imaging, allowing for better visualization of cellular processes with minimal background noise due to reduced non-specific binding .

Mechanism of Action

The mechanism of action of mono-methyl polyethylene glycol 5’000acetic acid N-succinimidyl ester involves the formation of stable covalent bonds with target molecules. The N-succinimidyl ester group reacts with primary amines on proteins or other molecules, forming amide bonds. This modification enhances the stability, solubility, and bioavailability of the target molecules, making them more suitable for various applications .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula: C₁₁H₁₉NO₈
  • Storage : −20°C (moisture-sensitive) .
  • Applications: Protein PEGylation, nanoparticle functionalization, and drug delivery systems .

Comparison with Similar NHS-Activated PEG Derivatives

2.1. Structural Variations in Carboxylic Acid Spacers

The length and chemistry of the spacer between the PEG chain and the NHS ester significantly influence conjugation efficiency and steric effects:

Compound Name Spacer Chemistry Spacer Length Key Applications Reference
mPEG5000acetic acid NHS ester Acetic acid Short (C1) Protein PEGylation, Fe₃O₄ NPs
mPEG5000propionic acid NHS ester Propionic acid Moderate (C2) Magnetic nanoparticle PEGylation
mPEG5000pentanoic acid NHS ester Pentanoic acid Long (C4) Micelle formation, drug delivery
  • Acetic acid spacer (C1): Provides minimal steric hindrance, ideal for small proteins or nanoparticles .
  • Propionic acid (C2): Balances reactivity and flexibility, used in Fe₃O₄ nanoparticle stabilization .
  • Pentanoic acid (C4): Enhances solubility in hydrophobic systems (e.g., micelles) .
2.2. Functional Group Variations

NHS esters are often combined with other reactive groups (e.g., maleimide, azide) for dual-targeting or crosslinking:

Compound Name Functional Groups Key Applications Reference
mPEG5000acetic acid NHS ester NHS ester (monofunctional) Single-site conjugation (proteins)
Bis-NHS-PEG5000 NHS ester (bifunctional) Crosslinking (e.g., protein-protein)
Maleimide-PEG5000-NHS NHS ester + maleimide Thiol-amine heteroconjugation
C18-PEG4-NHS NHS ester + C18 lipid Micelle formation, drug delivery
  • Monofunctional NHS esters (e.g., mPEG5000-SCM) prevent crosslinking, critical for therapeutic protein modification .
  • Bifunctional NHS esters (e.g., Bis-NHS-PEG5000) enable controlled crosslinking for hydrogel formation .
  • Heterobifunctional PEGs (e.g., Maleimide-PEG-NHS) facilitate site-specific conjugation in antibody-drug conjugates .
2.3. Molecular Weight Variations

PEG chain length affects steric shielding, hydrodynamic radius, and biodistribution:

PEG Molecular Weight Stability in PBS Renal Clearance Applications Reference
2 kDa PEG-NHS Moderate Faster Small-molecule conjugation
5 kDa PEG-NHS High Slower Protein/nanoparticle PEGylation
20 kDa PEG-NHS Very high Minimal Long-circulating therapeutics
  • 5 kDa PEG : Optimal balance between stability and conjugation efficiency for proteins like catalase .
  • 20 kDa PEG: Reduces nanoparticle opsonization, extending blood circulation time .
2.4. Stability and Reactivity
  • Hydrolysis Sensitivity : All NHS esters degrade in aqueous solutions (t½ ~1–4 hours at pH 8.0), requiring immediate use after reconstitution .
  • Storage : Most NHS-PEG derivatives (e.g., mPEG5000-SCM, GMBS) require −20°C storage to prevent hydrolysis .
  • Comparative Reactivity: Longer spacers (e.g., pentanoic acid) slightly reduce NHS ester reactivity due to increased steric bulk .

Key Research Findings

  • Protein PEGylation : Conjugation of mPEG5000-SCM to catalase (500:1 molar ratio) improved enzyme stability in vivo while retaining >80% activity .
  • Nanoparticle Functionalization: Fe₃O₄ nanoparticles modified with mPEG5000acetic acid NHS ester showed reduced aggregation in high-salt buffers compared to non-PEGylated counterparts .
  • Micelle Formation : C18-PEG4-NHS formed stable micelles with a critical micelle concentration (CMC) of 0.01 mM, enhancing hydrophobic drug solubility .

Biological Activity

Mono-methyl polyethylene glycol 5'000 acetic acid N-succinimidyl ester (mPEG-NHS) is a versatile compound widely used in bioconjugation and protein modification. This ester form of polyethylene glycol (PEG) has gained attention due to its unique properties that enhance biological activity, stability, and solubility of conjugated molecules.

  • Molecular Formula : C11H19NO8
  • Molecular Weight : Approximately 275.3 g/mol
  • CAS Number : 92451-01-9

The structure of mPEG-NHS includes a methoxy group, a PEG chain, and a succinimidyl ester group, which facilitates the conjugation of proteins and other biomolecules through nucleophilic attack by amines.

The biological activity of mPEG-NHS is primarily attributed to its ability to:

  • Facilitate Bioconjugation : The NHS group reacts with primary amines on proteins or peptides to form stable amide bonds, effectively modifying their properties for targeted delivery or enhanced stability.
  • Improve Solubility : PEGylation increases the solubility of hydrophobic drugs, enhancing their pharmacokinetic profiles and reducing immunogenicity .

Biological Applications

  • Drug Delivery Systems : mPEG-NHS is used to modify therapeutic agents, improving their circulation time and reducing side effects.
  • Vaccine Development : PEGylated antigens can enhance immune responses by improving stability and solubility.
  • Diagnostics : Used in the development of diagnostic agents that require improved solubility and reduced non-specific binding.

Study 1: PEGylation of Antibodies

A study demonstrated that PEGylating monoclonal antibodies with mPEG-NHS significantly improved their serum half-life and reduced immunogenicity in vivo. The modified antibodies showed enhanced therapeutic efficacy in tumor models compared to unmodified counterparts.

Study 2: Vaccine Formulation

In another research effort, mPEG-NHS was used to modify a peptide vaccine. The resulting conjugate exhibited increased stability and enhanced immune responses in animal models, indicating the potential for improved vaccine formulations .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of mPEG-NHS:

  • Enhanced Stability : Proteins modified with mPEG-NHS showed increased resistance to proteolytic degradation.
  • Reduced Immunogenicity : PEGylated proteins exhibited lower antibody responses compared to their non-PEGylated forms.
  • Improved Pharmacokinetics : The incorporation of mPEG-NHS into drug formulations resulted in prolonged circulation times and improved bioavailability .

Comparative Analysis

The following table summarizes the characteristics of mPEG-NHS compared to other common PEG derivatives:

CompoundMolecular WeightReactivityApplications
Mono-methyl PEG 5'000 NHS275.3 g/molHighBioconjugation, drug delivery
Methoxy PEG 5'000250.3 g/molModerateSolubilizing agent
Methoxy PEG 2'0001000 g/molLowSurface modification

Q & A

Q. How can PEG-NHS esters be integrated into click chemistry workflows for orthogonal labeling?

  • Methodological Answer : Combine NHS-PEG with azide/alkyne-functionalized reagents. For example, conjugate mPEG5k-NHS to an azide-bearing protein, followed by copper-free cycloaddition with DBCO-fluorophores. Validate specificity via gel electrophoresis or fluorescence microscopy .

Q. What are the challenges in applying mPEG5k-NHS to label membrane proteins without disrupting native conformation?

  • Methodological Answer : Use mild detergents (e.g., n-dodecyl-β-D-maltoside) to solubilize membranes while preserving protein structure. Optimize labeling at 4°C to minimize aggregation. Validate via circular dichroism (CD) spectroscopy or native PAGE .

Q. How do PEGylation artifacts affect proteomic data interpretation in label-free vs. labeled workflows?

  • Methodological Answer : PEGylation alters protein hydrophobicity, causing retention time shifts in LC-MS. Label-free quantitation requires normalization to PEG-specific ion signals. For labeled workflows (e.g., TMT), ensure PEG does not interfere with isobaric tag fragmentation .

Q. What surface functionalization techniques maximize mPEG5k-NHS grafting density on silicon or gold substrates?

  • Methodological Answer : Pre-functionalize surfaces with amine silanes (e.g., APTES) or thiols (for gold). Use ellipsometry or quartz crystal microbalance (QCM) to measure grafting density. Atomic force microscopy (AFM) can assess monolayer uniformity .

Q. How can conflicting results in PEG’s immunogenicity across preclinical models be reconciled?

  • Methodological Answer : Species-specific anti-PEG antibody responses vary. Use ELISA to quantify anti-PEG IgM/IgG in serum. Compare pharmacokinetics in transgenic mice expressing human Fc receptors vs. wild-type .

Q. What computational tools predict PEG-NHS ester reactivity with atypical nucleophiles (e.g., histidine or tyrosine)?

  • Methodological Answer : Molecular docking (AutoDock) or density functional theory (DFT) simulations model NHS ester interactions with nucleophilic residues. Validate predictions via site-directed mutagenesis and LC-MS peptide mapping .

Comparative Methodological Insights

  • Protein Quantitation : Bradford assays overestimate PEGylated protein concentrations due to PEG interference; use amino acid analysis (AAA) or UV absorbance at 205 nm .
  • Stability Testing : Accelerated stability studies (40°C, 75% RH) correlate with long-term storage outcomes. Monitor NHS ester hydrolysis via ninhydrin assays .
  • Multi-omics Integration : Combine PEGylation efficiency data with transcriptomic profiling to identify cellular stress responses to PEG conjugates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Mono-methyl polyethylene glycol 5'000acetic acid N-succinimidyl ester
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